molecular formula C9H11NO B13628704 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol

Cat. No.: B13628704
M. Wt: 149.19 g/mol
InChI Key: SGMRSDPRZURANC-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H11NO It consists of a cyclopropane ring substituted with a hydroxyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridin-4-ylmethyl bromide with cyclopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-(pyridin-4-ylmethyl)cyclopropanone.

    Reduction: Formation of 1-(pyridin-4-ylmethyl)cyclopropylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the cyclopropane ring and pyridin-4-ylmethyl group, contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Pyridin-4-yl)cyclopropan-1-ol hydrochloride: A hydrochloride salt form with similar structural features.

    1-(Pyridin-4-yl)propan-1-ol: A compound with a similar pyridin-4-yl group but a different carbon backbone.

Uniqueness: 1-(Pyridin-4-ylmethyl)cyclopropan-1-ol is unique due to its combination of a cyclopropane ring and a pyridin-4-ylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)cyclopropan-1-ol

InChI

InChI=1S/C9H11NO/c11-9(3-4-9)7-8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2

InChI Key

SGMRSDPRZURANC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=NC=C2)O

Origin of Product

United States

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